![molecular formula C20H24N4O2 B5562285 3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)
3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is a complex molecule that includes several functional groups and a structure indicative of potential activity in various chemical and biological contexts. Although specific literature on this exact compound is scarce, analogous compounds have been studied for their synthesis, structural characteristics, and potential applications.
Synthesis Analysis
Synthesis of complex molecules like "3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide" often involves multi-step synthetic routes, including the formation of pyrazole and isoxazole rings. An example of synthesizing similar compounds involves the reaction of suitable precursors under controlled conditions to ensure the formation of the desired core structure, followed by further functionalization to introduce specific substituents (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like the one can be elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. These methods help in understanding the compound's geometry, electronic structure, and the spatial arrangement of its atoms (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical behavior of such molecules is influenced by their functional groups. For instance, the presence of the pyrazole and isoxazole rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions allow for further modification of the molecule and exploration of its chemical properties (Ryzhkova et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and can affect the compound's application and handling (Kettmann & Svetlik, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and redox potential, are dictated by the functional groups present in the molecule. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential biological activity (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Processes : The compound is involved in the synthesis of various derivatives, including pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing its role in creating novel chemical entities (Hassan, Hafez, & Osman, 2014).
- Chemical Characterization : Detailed chemical characterization, including spectral and X-ray crystal structure studies, is a common research application. This helps in understanding the structural and electronic properties of the compound and its derivatives (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological and Pharmacological Research
- Cytotoxicity Studies : Some derivatives have been evaluated for cytotoxic activity against specific cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Antimicrobial Activities : Derivatives of the compound have been tested for antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Godhasra, Patel, Kansagara, Thanki, & Shah, 2010).
Material Science and Chemistry
- Polymer Synthesis : The compound is used in the synthesis of polymers, particularly those with potential applications in heat resistance and other specialized properties (Mikroyannidis, 1997).
- Thermal Analysis : Studies on thermal stability and thermo-optical properties are conducted to understand the behavior of the compound and its derivatives under various temperature conditions (Kumara, Kumar, Kumar, & Lokanath, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)9-17-10-19(26-22-17)20(25)23(4)12-16-11-21-24(13-16)18-8-6-5-7-15(18)3/h5-8,10-11,13-14H,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSOQFGSWWZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=CC(=NO3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)
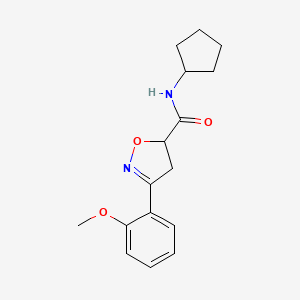
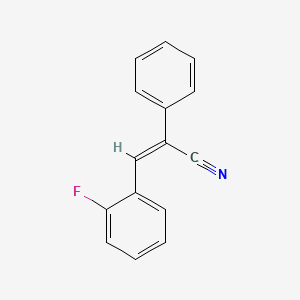
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
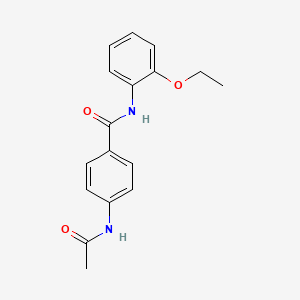
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
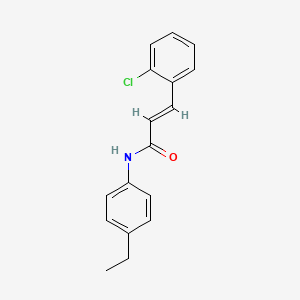
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

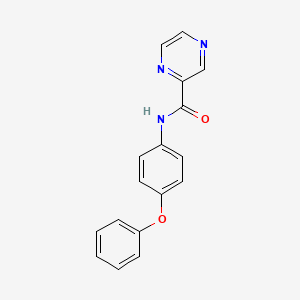
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)